(R)-(-)-Mandelic acid (R)-(-)-Mandelic acid (R)-mandelic acid is the (R)-enantiomer of mandelic acid. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a (R)-mandelate. It is an enantiomer of a (S)-mandelic acid.
(r)-Mandelic acid is a natural product found in Pisolithus tinctorius, Pisolithus arhizus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 611-71-2
VCID: VC0534485
InChI: InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1
SMILES: O=C(O)[C@H](O)C1=CC=CC=C1
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol

(R)-(-)-Mandelic acid

CAS No.: 611-71-2

Cat. No.: VC0534485

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(R)-(-)-Mandelic acid - 611-71-2

Specification

CAS No. 611-71-2
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
IUPAC Name (2R)-2-hydroxy-2-phenylacetic acid
Standard InChI InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1
Standard InChI Key IWYDHOAUDWTVEP-SSDOTTSWSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H](C(=O)O)O
SMILES O=C(O)[C@H](O)C1=CC=CC=C1
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)O
Appearance Solid powder
Melting Point 119 °C
123.5 °C

Introduction

Structural and Chemical Properties of (R)-(-)-Mandelic Acid

(R)-(-)-Mandelic acid (C6H5CH(OH)CO2HC_6H_5CH(OH)CO_2H) is characterized by a chiral center at the α-carbon, yielding two enantiomers: (R)-(-) and (S)-(+). The (R)-enantiomer exhibits a specific rotation of 154-154^\circ (c = 1, H2_2O) and a melting point of 131C131^\circ C . Its solubility profile includes high solubility in polar solvents such as water (50g/L50 \, \text{g/L} at 25C25^\circ C) and ethanol, facilitating its use in aqueous biocatalytic systems .

Table 1: Physicochemical Properties of (R)-(-)-Mandelic Acid

PropertyValue
Molecular Weight152.15 g/mol
Melting Point131°C
Specific Rotation154-154^\circ (c = 1, H2_2O)
Solubility in Water50 g/L (25°C)
pKa3.41

Biotechnological Synthesis Strategies

Enzymatic Hydrolysis of Nitriles

The enzymatic conversion of mandelonitrile to (R)-(-)-mandelic acid using nitrilases has emerged as the most efficient method. Nitrilase from Alcaligenes faecalis immobilized on tris(hydroxymethyl)phosphine (THP)-treated E. coli cells achieved a productivity of 1307gL1day11307 \, \text{g} \cdot \text{L}^{-1} \cdot \text{day}^{-1}, with a substrate tolerance of 500mM500 \, \text{mM} . This system retained 64% activity after 60 reaction cycles, demonstrating exceptional operational stability .

Table 2: Comparison of Biocatalytic Systems for (R)-(-)-Mandelic Acid Production

Enzyme SourceSubstrateYield (%)Enantiomeric Excess (ee)Productivity
Alcaligenes faecalisR,S-Mandelonitrile99.599.8%1307 g·L⁻¹·day⁻¹
Burkholderia cenocepaciaR,S-Mandelonitrile98.797.4%350 g/L
Recombinant E. coliMandelamide95.299.5%285 mM/h

Substrate Engineering

Alternative substrates such as mandelamide and o-chloromandelonitrile have been explored to circumvent substrate inhibition. For instance, Pseudomonas putida nitrile hydratase converted o-chloromandelonitrile to (R)-(-)-mandelic acid with 98%ee98\% \, \text{ee} at 200mM200 \, \text{mM} substrate concentration .

Pharmaceutical Applications

Chiral Intermediate in Drug Synthesis

(R)-(-)-Mandelic acid serves as a precursor for semisynthetic β-lactam antibiotics (e.g., penicillin and cephalosporin) and antitumor agents like paclitaxel derivatives . Its stereochemical purity (>99% ee) is critical for avoiding racemic byproducts that compromise drug efficacy .

Industrial-Scale Production Innovations

Fed-Batch Bioreactor Systems

A continuous fed-batch process using E. coli M15/BCJ2315 nitrilase achieved a record substrate loading of 2.9M2.9 \, \text{M}, yielding 350g/L350 \, \text{g/L} (R)-(-)-mandelic acid with 97.4%ee97.4\% \, \text{ee} . Scaling to 10 L reactors maintained >95% conversion efficiency, validating commercial viability .

Immobilization Techniques

Crosslinking E. coli cells with THP enhanced thermal stability, increasing the half-life at 50C50^\circ C from 2h2 \, \text{h} (free cells) to 163h163 \, \text{h} . This method reduced enzyme leaching by 92% compared to glutaraldehyde-based immobilization .

Analytical Characterization Methods

Table 3: Analytical Techniques for (R)-(-)-Mandelic Acid Purity Assessment

MethodConditionsDetection Limit
Chiral HPLCChiralpak AD-H column, hexane:IPA (90:10)0.1%
1H NMR^1\text{H NMR}DMSO-d6_6, 400 MHz98.5% purity
PolarimetrySodium D-line (589 nm)±0.1°
Mass SpectrometryESI-MS, m/z 153 [M+H]+^+1 ppm

Future Directions and Challenges

Enzyme Engineering

Directed evolution of nitrilases to improve activity toward bulky substrates (e.g., o-chloromandelonitrile) remains a priority. Computational design using MM/PBSA methods has increased Burkholderia cenocepacia nitrilase stereoselectivity by 40% .

Continuous Flow Biocatalysis

Integrating immobilized nitrilases into microfluidic reactors could enhance space-time yields. Preliminary trials show a 3.2-fold productivity increase compared to batch systems .

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